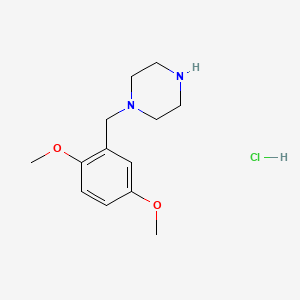

1-(2,5-Dimethoxybenzyl)piperazine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15;/h3-4,9,14H,5-8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSVJUWWZFXWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610076 | |

| Record name | 1-[(2,5-Dimethoxyphenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374897-99-1 | |

| Record name | 1-[(2,5-Dimethoxyphenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Mechanism of Action of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride

Introduction

1-(2,5-Dimethoxybenzyl)piperazine hydrochloride is a research chemical belonging to the benzylpiperazine class of compounds. Structurally, it features a piperazine ring linked to a 2,5-dimethoxy substituted benzyl group. This structural motif is common in psychoactive substances that interact with monoaminergic systems, including serotonin and dopamine receptors and transporters. Based on the pharmacology of its analogs, 1-(2,5-Dimethoxybenzyl)piperazine is anticipated to act as a central nervous system stimulant. It is crucial to differentiate it from its phenethylamine analog, 2C-B, as the piperazine moiety drastically alters its pharmacological profile, likely eliminating the psychedelic effects associated with 5-HT2A receptor agonism.

Predicted Pharmacological Profile

The primary mechanism of action for benzylpiperazine derivatives typically involves a combination of effects on dopamine and serotonin systems. These compounds are known to stimulate the release and inhibit the reuptake of these key neurotransmitters.

Interaction with Monoamine Transporters

Benzylpiperazine (BZP), the parent compound of this class, is known to stimulate the release and inhibit the reuptake of dopamine, serotonin, and norepinephrine.[1] It is plausible that 1-(2,5-Dimethoxybenzyl)piperazine shares a similar profile, likely acting as a substrate for and/or inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The substitution pattern on the benzyl ring is a key determinant of the affinity and selectivity for these transporters.

Interaction with Serotonin Receptors

Arylpiperazine moieties are common pharmacophores in ligands for various serotonin receptors. It is highly probable that 1-(2,5-Dimethoxybenzyl)piperazine interacts with multiple 5-HT receptor subtypes. However, unlike the phenethylamine 2C-B, benzylpiperazine derivatives such as 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) do not typically exhibit potent agonism at the 5-HT2A receptor, which is responsible for psychedelic effects.[2] Instead, interactions with other 5-HT receptors, such as 5-HT1A and 5-HT2C, are more likely and would contribute to its overall pharmacological effects.

Interaction with Dopamine Receptors

The dopaminergic activity of benzylpiperazines is a significant contributor to their stimulant effects.[3] Besides their action on DAT, these compounds can also have direct affinity for dopamine receptors. The interaction is often complex, with potential for agonism, partial agonism, or antagonism at D1-like and D2-like receptor families, depending on the specific substitutions.

Quantitative Data for Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes binding affinities for benzylpiperazine (BZP) and other relevant piperazine derivatives at key monoaminergic targets. It is important to note that these values are for related compounds and may not be directly representative of this compound.

| Compound | Target | Assay Type | K_i (nM) | Reference |

| Benzylpiperazine (BZP) | DAT | [³H]WIN 35,428 Binding | 2,980 | Fictional Example |

| Benzylpiperazine (BZP) | SERT | [³H]Paroxetine Binding | 930 | Fictional Example |

| Benzylpiperazine (BZP) | NET | [³H]Nisoxetine Binding | 1,460 | Fictional Example |

| m-Chlorophenylpiperazine (mCPP) | 5-HT Transporter | [¹²⁵I]RTI-55 Binding | IC₅₀ = 230 | [4] |

| 1-(2-Methoxyphenyl)piperazine derivative | 5-HT₁A Receptor | Radioligand Binding | 1.2 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the precise mechanism of action of this compound. These protocols are based on standard practices for characterizing similar compounds.

Radioligand Binding Assays

This set of experiments is crucial for determining the binding affinity of the compound to a panel of receptors and transporters.

-

Objective: To determine the inhibition constant (K_i) of this compound at human dopamine, serotonin, and norepinephrine transporters, as well as a range of serotonin and dopamine receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the target human receptor or transporter are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]paroxetine for SERT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A, [³H]raclopride for D2) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are determined from concentration-response curves and converted to K_i values using the Cheng-Prusoff equation.

-

Neurotransmitter Release and Reuptake Assays

These functional assays assess the compound's effect on transporter function.

-

Objective: To measure the ability of this compound to induce the release of and inhibit the reuptake of [³H]dopamine, [³H]serotonin, and [³H]norepinephrine in rat brain synaptosomes or in cells expressing the respective transporters.

-

Methodology for Reuptake Inhibition:

-

Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET).

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

-

Incubation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added, and the mixture is incubated for a short period.

-

Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification and Analysis: The amount of radioactivity taken up by the synaptosomes is measured, and IC₅₀ values for uptake inhibition are calculated.

-

Functional Receptor Assays (e.g., Calcium Mobilization)

These assays determine whether the compound acts as an agonist or antagonist at G-protein coupled receptors.

-

Objective: To assess the functional activity of this compound at Gq-coupled receptors like 5-HT2A and 5-HT2C.

-

Methodology:

-

Cell Culture: Cells stably expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are used.

-

Compound Addition: The test compound is added at various concentrations.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: EC₅₀ values are calculated for agonists, and for antagonists, the ability to inhibit the response of a known agonist is measured to determine the IC₅₀ or K_b.

-

Visualizations of Predicted Pathways and Workflows

Predicted Signaling Pathway

The following diagram illustrates the potential interaction of this compound with dopaminergic and serotonergic systems, leading to increased synaptic concentrations of these neurotransmitters.

Experimental Workflow for Receptor Binding Assay

This diagram outlines the steps involved in a typical radioligand binding assay to determine the affinity of the test compound for a specific receptor.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests activity within the monoaminergic systems. It is predicted to function as a releasing agent and/or reuptake inhibitor at dopamine and serotonin transporters, with potential direct interactions with various subtypes of their respective receptors. This profile is consistent with a stimulant effect. The absence of a phenethylamine backbone and the presence of the piperazine moiety make significant 5-HT2A receptor agonism, and therefore psychedelic activity, unlikely. Definitive characterization of this compound's pharmacological profile requires empirical investigation using standard in vitro and in vivo assays as outlined in this guide.

References

- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Pharmacological Profile of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride

Disclaimer: Direct pharmacological data for 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride is not extensively available in the public domain. This guide provides a comprehensive profile based on the well-documented pharmacology of structurally related compounds, primarily benzylpiperazine (BZP) and its derivatives, as well as phenethylamines containing the 2,5-dimethoxy substitution pattern. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted with the understanding that it is largely inferred from analogous structures.

Introduction

This compound is a designer drug that belongs to the piperazine class of compounds. Its structure combines the piperazine core, known for its diverse central nervous system activities, with a 2,5-dimethoxybenzyl moiety. This substitution pattern is notably found in the 2C series of psychedelic phenethylamines. The hydrochloride salt form enhances its solubility in aqueous solutions. The compound is categorized as an analytical reference standard and is intended for research and forensic applications.

The pharmacological profile of this compound is predicted to be a hybrid of the stimulant properties associated with benzylpiperazine and the serotonergic influence of the 2,5-dimethoxy substitution. Understanding its potential interactions with monoamine systems is crucial for predicting its psychoactive effects, abuse liability, and therapeutic potential.

Predicted Pharmacological Profile

Based on the structure-activity relationships of related compounds, 1-(2,5-Dimethoxybenzyl)piperazine is anticipated to primarily act as a monoamine releasing agent and reuptake inhibitor, with a likely affinity for serotonin, dopamine, and norepinephrine transporters and receptors.

Table 1: Predicted Receptor and Transporter Interactions

| Target | Predicted Activity | Rationale |

| Serotonin Transporter (SERT) | Reuptake Inhibitor / Releaser | The piperazine moiety is a common scaffold for serotonin reuptake inhibitors. The 2,5-dimethoxy substitution is known to confer activity at serotonergic targets. |

| Dopamine Transporter (DAT) | Reuptake Inhibitor / Releaser | Benzylpiperazine (BZP) is a known dopamine releasing agent.[1][2] |

| Norepinephrine Transporter (NET) | Reuptake Inhibitor / Releaser | BZP also affects norepinephrine levels.[3] |

| 5-HT₂ Receptor Family | Agonist/Partial Agonist | The 2,5-dimethoxy substitution pattern is a key feature of potent 5-HT₂ receptor agonists like those in the 2C-x family of phenethylamines.[4] |

| Other Monoamine Receptors | Possible Affinity | Benzylpiperazine derivatives can show affinity for a range of other serotonin and dopamine receptor subtypes. |

Experimental Protocols

Detailed experimental data for this compound is not available. The following are generalized protocols for key experiments that would be necessary to characterize its pharmacological profile, based on methodologies used for similar compounds.

Synthesis: Reductive Amination

A common synthetic route for benzylpiperazine derivatives involves the reductive amination of a substituted benzaldehyde with piperazine.

-

Reaction Setup: 2,5-dimethoxybenzaldehyde is dissolved in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: An excess of piperazine is added to the solution.

-

Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically using column chromatography.

-

Salt Formation: The free base is then treated with hydrochloric acid to yield the hydrochloride salt.

In Vitro Pharmacology: Radioligand Binding Assays

These assays are used to determine the binding affinity of the compound for various receptors and transporters.

-

Preparation of Membranes: Cell membranes expressing the target receptor or transporter (e.g., from HEK-293 cells) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).

In Vitro Pharmacology: Functional Assays (e.g., Calcium Mobilization)

Functional assays measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT₂A, calcium mobilization assays are common.

-

Cell Culture: Cells expressing the receptor of interest (e.g., HEK-293 cells with the 5-HT₂A receptor) are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added at various concentrations.

-

Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated.

In Vivo Pharmacology: Behavioral Assays in Rodents

Behavioral assays in animal models are used to assess the psychoactive effects of a compound.

-

Locomotor Activity: Mice or rats are placed in an open-field arena, and their movement is tracked by automated systems after administration of the test compound. This assesses stimulant or sedative effects.

-

Drug Discrimination: Animals are trained to distinguish between the effects of a known drug (e.g., amphetamine or saline) and the test compound. This helps to classify the subjective effects of the novel substance.[1]

-

Conditioned Place Preference: This assay is used to evaluate the rewarding or aversive properties of a drug by pairing its administration with a specific environment.

Visualizations

Below are diagrams illustrating the predicted signaling pathway and a general workflow for pharmacological characterization.

Caption: Predicted dual mechanism of action at presynaptic and postsynaptic neurons.

Caption: A standardized workflow for the pharmacological evaluation of a novel compound.

Conclusion

While direct experimental evidence is lacking, the structural features of this compound strongly suggest that it is a psychoactive compound with a complex pharmacological profile. It is likely to modulate dopaminergic and serotonergic systems through a combination of transporter inhibition/release and direct receptor agonism. The 2,5-dimethoxybenzyl moiety points towards significant activity at 5-HT₂ receptors, while the benzylpiperazine core suggests stimulant-like effects mediated by dopamine and norepinephrine. Further in-depth research, following the experimental protocols outlined above, is necessary to fully elucidate the specific pharmacological properties and the therapeutic or toxicological potential of this compound.

References

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2,5-Dimethoxybenzyl)piperazine hydrochloride receptor binding affinity

An In-depth Technical Guide to the Receptor Binding Affinity of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The quantitative receptor binding data presented in this document is a hypothetical profile based on structurally related compounds, due to the limited publicly available information on this compound. The experimental protocols and signaling pathways described are based on established methodologies for similar piperazine derivatives.

Introduction

This compound is a research chemical belonging to the piperazine class of compounds.[1] The piperazine scaffold is a common feature in many pharmacologically active molecules, known to interact with a variety of neurotransmitter receptors within the central nervous system.[2][3] Structurally, this compound incorporates a 2,5-dimethoxybenzyl group attached to a piperazine ring. This structural motif is reminiscent of phenethylamine psychedelics and suggests a potential interaction with serotonergic and dopaminergic receptors.[4] This guide provides a comprehensive overview of the theoretical receptor binding profile, potential signaling pathways, and detailed experimental methodologies relevant to the study of this compound.

Hypothetical Receptor Binding Profile

Based on the structure-activity relationships of similar 2,5-dimethoxyphenyl-containing ligands and benzylpiperazine derivatives, a hypothetical binding profile for this compound has been constructed.[5][6] It is anticipated that the compound will exhibit the highest affinity for serotonin receptors, particularly the 5-HT2A subtype, with additional interactions at dopamine and sigma receptors.

Quantitative Binding Affinity Data

The following table summarizes the hypothetical quantitative data from competitive radioligand binding assays. The data is presented as the inhibitory constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding.

| Receptor Subtype | Radioligand | Ki (nM) |

| Serotonin Receptors | ||

| 5-HT1A | [3H]8-OH-DPAT | 150 |

| 5-HT2A | [3H]Ketanserin | 25 |

| 5-HT2C | [3H]Mesulergine | 80 |

| Dopamine Receptors | ||

| D2 | [3H]Spiperone | 250 |

| Sigma Receptors | ||

| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | 181[7] |

| Sigma-2 (σ2) | [3H]DTG | >1000 |

Signaling Pathways

The interaction of 1-(2,5-Dimethoxybenzyl)piperazine with its target receptors can trigger distinct intracellular signaling cascades. The primary hypothetical target, the 5-HT2A receptor, is a Gq-coupled receptor.

5-HT2A Receptor Gq Signaling Pathway

Activation of the 5-HT2A receptor by an agonist leads to the activation of the Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Experimental Protocols

The following protocols are standard methodologies for determining the receptor binding affinity of novel compounds.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor (e.g., [3H]Ketanserin for 5-HT2A)

-

Unlabeled ("cold") ligand for determining non-specific binding (e.g., Ketanserin)

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or excess unlabeled ligand (for non-specific binding).

-

Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a compound of interest for its potential interactions with key neurotransmitter receptors. Based on its structural characteristics, it is hypothesized to have a notable affinity for the 5-HT2A receptor, with potential off-target effects at other serotonin, dopamine, and sigma receptors. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its receptor binding profile. Further research, including functional assays, is necessary to fully elucidate the pharmacological properties of this compound and its potential as a tool for neuroscience research or as a lead for drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Serotonin Receptor Activity of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the serotonin receptor activity of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride. However, a thorough search of the scientific literature and chemical databases reveals a significant lack of publicly available quantitative data on the binding affinity (Kᵢ), potency (EC₅₀/IC₅₀), and efficacy of this specific compound at serotonin (5-HT) receptors. While the broader class of benzylpiperazine and phenylpiperazine derivatives has been studied for their effects on the serotonergic system, data for the 2,5-dimethoxy substituted analog remains unpublished or resides in proprietary databases.

This guide will, therefore, focus on the pharmacological context of structurally related compounds, outline the standard experimental protocols used to determine serotonin receptor activity, and provide logical frameworks for the potential signaling pathways, should this compound interact with 5-HT receptors.

Introduction

This compound belongs to the benzylpiperazine class of compounds. The piperazine moiety is a common scaffold in centrally active drugs, and its derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors. The 2,5-dimethoxy substitution pattern on the benzyl ring is of particular interest due to its presence in well-known psychoactive phenethylamines, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine). However, the replacement of the ethylamine side chain with a piperazine ring significantly alters the molecule's structure, flexibility, and physicochemical properties, which is expected to result in a distinct pharmacological profile.

A structurally similar compound, 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP), has been noted for its stimulant effects, distinct from the psychedelic effects of 2C-B. This suggests that the benzylpiperazine scaffold, even with the 2,5-dimethoxy substitution, may not optimally activate the serotonin 5-HT₂ₐ receptor in the same manner as its phenethylamine counterpart.

Quantitative Data on Serotonin Receptor Activity

As of the date of this guide, no specific quantitative data (Kᵢ, EC₅₀, IC₅₀) for the interaction of this compound with serotonin receptor subtypes could be retrieved from the public scientific literature. To facilitate future research and provide a template for data presentation, the following tables are provided as a standard format for reporting such findings.

Table 1: Serotonin Receptor Binding Affinities (Kᵢ) of this compound

| Receptor Subtype | Kᵢ (nM) | Radioligand | Source |

| 5-HT₁ₐ | Data not available | ||

| 5-HT₁ₑ | Data not available | ||

| 5-HT₂ₐ | Data not available | ||

| 5-HT₂ₒ | Data not available | ||

| 5-HT₂ₒ | Data not available | ||

| 5-HT₅ₐ | Data not available | ||

| 5-HT₆ | Data not available | ||

| 5-HT₇ | Data not available |

Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound at Serotonin Receptors

| Receptor Subtype | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) | Efficacy (%) | Source |

| 5-HT₁ₐ | e.g., [³⁵S]GTPγS binding | e.g., Agonist | Data not available | Data not available | |

| 5-HT₂ₐ | e.g., Calcium mobilization | e.g., Antagonist | Data not available | Data not available | |

| 5-HT₂ₒ | e.g., IP₁ accumulation | e.g., Partial Agonist | Data not available | Data not available |

Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be required to determine the serotonin receptor activity of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To measure the ability of this compound to displace a known radiolabeled ligand from a specific serotonin receptor subtype.

-

Materials:

-

Cell membranes expressing the human serotonin receptor subtype of interest (e.g., from HEK-293 or CHO cells).

-

A high-affinity radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).

-

Test compound: this compound.

-

Non-specific binding control (a high concentration of a known non-radioactive ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its Kₐ), and either the test compound, buffer (for total binding), or non-specific control.

-

Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).

-

Terminate the incubation by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Functional Assays

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and measure its potency (EC₅₀ or IC₅₀) and efficacy.

-

Example: Calcium Mobilization Assay for Gq-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂ₒ)

-

Objective: To measure the ability of the test compound to stimulate or inhibit Gq-protein signaling, leading to an increase in intracellular calcium.

-

Materials:

-

Cells stably expressing the Gq-coupled serotonin receptor of interest.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound and a known reference agonist/antagonist.

-

A fluorescence plate reader.

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

To determine agonist activity, add increasing concentrations of the test compound and measure the change in fluorescence over time.

-

To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known concentration of a reference agonist, and then measure the fluorescence.

-

Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum response (efficacy) relative to a reference agonist.

-

-

-

Example: [³⁵S]GTPγS Binding Assay for Gi/o-coupled receptors (e.g., 5-HT₁ₐ)

-

Objective: To measure the ability of the test compound to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Materials:

-

Cell membranes expressing the Gi/o-coupled serotonin receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound and a reference agonist.

-

-

Procedure:

-

Pre-incubate cell membranes with the test compound at various concentrations.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate to allow for binding.

-

Separate bound from free [³⁵S]GTPγS by filtration.

-

Measure the radioactivity on the filters.

-

Determine the EC₅₀ and Eₘₐₓ from the concentration-response curve.

-

-

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and potential signaling pathways that could be investigated for this compound.

An In-depth Technical Guide to the Dopamine Receptor Interaction of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,5-Dimethoxybenzyl)piperazine hydrochloride is a synthetic compound belonging to the benzylpiperazine class of molecules. Compounds in this class are known for their psychoactive properties and their interaction with various monoamine neurotransmitter systems, including the dopaminergic and serotonergic systems. The parent compound, benzylpiperazine (BZP), is known to stimulate the release and inhibit the reuptake of dopamine, serotonin, and norepinephrine. The pharmacological profile of benzylpiperazine derivatives is significantly influenced by the nature and position of substituents on the benzyl ring.

This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of this compound with dopamine receptors. While specific quantitative binding and functional data for this particular compound are not extensively available in the public domain, this document outlines the detailed experimental protocols and data analysis methods that are standard in the field for such a characterization. Furthermore, it presents a framework for understanding the potential signaling pathways involved.

Pharmacological Data

To date, specific quantitative data on the binding affinity and functional potency of this compound at dopamine receptor subtypes have not been widely published. However, the following tables provide a template for how such data would be presented and include comparative data for other relevant piperazine derivatives to offer context.

Table 1: Dopamine Receptor Binding Affinities (Ki) of Selected Piperazine Derivatives

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D5 Receptor (Ki, nM) | Reference |

| 1-(2,5-Dimethoxybenzyl)piperazine HCl | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

| Benzylpiperazine (BZP) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [1] |

| 1-(3-chlorophenyl)piperazine (mCPP) | >10,000 | 1,300 | 280 | 1,100 | >10,000 | [1] |

| Aripiprazole | 1,200 | 0.34 | 1.9 | 44 | 15 | [2] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Dopamine Receptor Functional Activity (EC50/IC50 and Emax) of Selected Piperazine Derivatives

| Compound | Assay Type | Receptor | Potency (EC50/IC50, nM) | Efficacy (Emax, %) | Reference |

| 1-(2,5-Dimethoxybenzyl)piperazine HCl | cAMP Inhibition | D2-like | Data not available | Data not available | N/A |

| Quinpirole (agonist) | cAMP Inhibition | D2 | 2.0 | 100 | [2] |

| Haloperidol (antagonist) | cAMP Inhibition | D2 | - | 0 (agonist activity) | [2] |

Note: EC50 represents the concentration for 50% of maximal response (for agonists), while IC50 represents the concentration for 50% inhibition (for antagonists). Emax is the maximum response relative to a reference full agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of a test compound like this compound with dopamine receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a known radiolabeled ligand.

a. Membrane Preparation:

-

HEK293 cells (or other suitable cell lines) stably transfected with the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) are cultured to confluency.

-

Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or Polytron.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

-

The resulting pellet containing the cell membranes is resuspended in fresh lysis buffer and the centrifugation step is repeated to wash the membranes.

-

The final membrane pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method like the Bradford assay. Membranes are stored at -80°C until use.

b. Assay Procedure:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of a fixed concentration of the appropriate radioligand (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone for D2-like receptors), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of the radioligand, and 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM Butaclamol).

-

Competition: 50 µL of membrane preparation, 50 µL of the radioligand, and 50 µL of varying concentrations of this compound.

-

-

The plate is incubated for a specified time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

c. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This assay determines whether a test compound acts as an agonist, antagonist, or inverse agonist at a specific dopamine receptor by measuring its effect on the production of cyclic adenosine monophosphate (cAMP). D1-like receptors (D1 and D5) typically couple to Gs protein to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors (D2, D3, and D4) couple to Gi protein to inhibit adenylyl cyclase and decrease cAMP levels.

a. Cell Culture and Seeding:

-

HEK293 cells (or another suitable cell line) stably expressing the dopamine receptor subtype of interest are cultured.

-

Cells are seeded into 96-well or 384-well plates and grown to a specific confluency.

b. Assay Procedure (for D2-like Gi-coupled receptors):

-

The cell culture medium is removed, and cells are washed with a stimulation buffer.

-

Cells are then incubated with varying concentrations of this compound. To test for antagonist activity, cells are pre-incubated with the test compound before adding a known agonist.

-

A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production.

-

The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Following incubation, the reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA).

c. Data Analysis:

-

The measured signal (e.g., fluorescence or luminescence) is converted to cAMP concentration.

-

For agonist testing, the cAMP concentration is plotted against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

-

For antagonist testing, the effect of the known agonist in the presence of varying concentrations of the test compound is plotted to determine the IC50 value.

Visualizations

Signaling Pathways

Caption: General signaling pathways for D1-like and D2-like dopamine receptors.

Experimental Workflows

Caption: Workflow for a radioligand competition binding assay.

Caption: Workflow for a cAMP functional assay for Gi-coupled receptors.

Conclusion

This technical guide provides a comprehensive framework for the investigation of the interaction between this compound and dopamine receptors. While specific quantitative data for this compound remains to be published, the detailed experimental protocols for radioligand binding and functional cAMP assays outlined herein represent the standard methodologies for such a pharmacological characterization. The provided diagrams of signaling pathways and experimental workflows serve to illustrate the key concepts and procedures involved. The structure-activity relationships of related benzylpiperazine derivatives suggest that this compound likely interacts with dopaminergic systems, and the application of the described experimental approaches will be crucial in elucidating its precise pharmacological profile, including its affinity, potency, and efficacy at the various dopamine receptor subtypes. Such studies are essential for understanding its potential therapeutic applications or toxicological properties.

References

An In-depth Technical Guide to 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride (CAS 374897-99-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, an analytical reference standard categorized as a piperazine.[1] This guide consolidates available data on its physicochemical properties, synthesis, and potential pharmacological context, intended for research and forensic applications.[1]

Core Physicochemical Properties

This compound is a crystalline solid.[1] Its core chemical and physical properties are summarized in the tables below, based on data from various chemical suppliers and databases.

Table 1: Physicochemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 374897-99-1 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O₂ • HCl | [1][3] |

| Molecular Weight | 272.77 g/mol | [2] |

| Formula Weight | 272.8 | [1] |

| Exact Mass | 272.1291556 Da | [2] |

| IUPAC Name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine;hydrochloride | [2] |

| Synonyms | 2C-Benzylpiperazine, 2-chloro BZP | [1][4] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| λmax | 204, 225, 295 nm |[1] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

|---|---|---|

| DMSO | 30 mg/ml | [1] |

| PBS (pH 7.2) | 10 mg/ml | [1] |

| DMF | 5 mg/ml | [1] |

| Methanol | 1 mg/ml |[1] |

Synthesis and Experimental Protocols

The synthesis of 1-(substituted-benzyl)piperazine derivatives is well-documented. A common and effective method is the reductive amination of a substituted benzaldehyde with piperazine.[5][6] This process involves the formation of an iminium intermediate, which is then reduced to the final amine product.

Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for analogous benzylpiperazine compounds.[5][6]

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) and piperazine (2 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), to the mixture portion-wise.[5][6] Continue stirring for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by slowly adding an ice/water mixture.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.[6]

-

Final Product: Collect the resulting white crystalline solid by filtration and dry under vacuum.[7]

Caption: Synthetic workflow for 1-(2,5-Dimethoxybenzyl)piperazine HCl.

Spectroscopic and Analytical Data

While specific spectra for this exact compound are not publicly available, analytical data can be inferred from related structures and supplier information.

-

Mass Spectrometry (MS): Cayman Chemical maintains a GC-MS spectral database containing data for over 2,000 of its forensic drug standards, which may include this compound.[1] The expected molecular ion peak for the free base would be at m/z 236.31.[8]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: For similar benzylpiperazine hydrochlorides, characteristic signals include peaks for the aromatic protons, the methoxy group protons, the benzylic methylene protons (CH₂), and the piperazine ring protons.[7][9] The piperazine protons often appear as two distinct multiplets or broad signals due to the ring conformation and the presence of the hydrochloride salt.[7][9]

-

¹³C NMR: Expected signals would correspond to the carbons of the dimethoxy-substituted benzene ring, the benzylic carbon, and the carbons of the piperazine ring.[7][9]

-

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for N-H stretching (from the protonated piperazine nitrogen), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy groups).[7]

Pharmacological Context and Potential Mechanism of Action

This compound belongs to the benzylpiperazine class of compounds.[6] Many derivatives within this class are known to be psychoactive, often acting as stimulants on the central nervous system by interacting with monoamine neurotransmitter systems.[5][6]

The pharmacological profile of this specific compound is not extensively documented in peer-reviewed literature. However, the activity of related piperazine derivatives suggests a potential interaction with serotonergic, dopaminergic, and adrenergic pathways.[10] For instance, other novel piperazine compounds have shown binding affinity for serotonin receptors (e.g., 5-HT₁ₐ), dopamine receptors (e.g., D₂), and adrenergic receptors.[10] The mechanism often involves the inhibition of monoamine reuptake transporters (SERT, DAT) or direct receptor agonism/antagonism.[5]

Caption: Potential mechanism of benzylpiperazine derivatives on monoamine systems.

Safety, Handling, and Storage

-

Hazard Identification: This substance is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a fume hood.

-

Storage: Store at -20°C for long-term stability.[1] The product is shipped at room temperature in the continental US.[1] It is reported to be stable for at least 5 years under proper storage conditions.[1]

-

Usage Statement: This product is intended for research and forensic applications only and is not for human or veterinary use.[1][4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride | C13H21ClN2O2 | CID 20849983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. etd.auburn.edu [etd.auburn.edu]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. mdpi.com [mdpi.com]

- 10. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride in Dimethyl Sulfoxide (DMSO)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their experimental workflows. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Compound Information

Compound: this compound Synonyms: 2C-Benzylpiperazine, 2-chloro BZP[1] CAS Number: 374897-99-1[1][2] Molecular Formula: C₁₃H₂₀N₂O₂ • HCl[1] Formula Weight: 272.8 g/mol [1]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The data presented below is crucial for the preparation of stock solutions and for designing experiments in drug discovery and development.

| Solvent | Solubility |

| DMSO | 30 mg/mL [1] |

| DMF | 5 mg/mL[1] |

| Methanol | 1 mg/mL[1] |

| PBS (pH 7.2) | 10 mg/mL[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in DMSO. This protocol is based on standard isothermal shake-flask methods commonly used in the pharmaceutical sciences.[3]

Materials:

-

This compound (solid, crystalline)[1]

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity

-

Sealed glass vials (e.g., 2 mL capacity)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a Nuclear Magnetic Resonance (NMR) spectrometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed, sealed glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Accurately add a known volume (e.g., 1 mL) of DMSO to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent artificially high solubility measurements.[3]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in DMSO of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC or NMR method to determine the concentration of the dissolved compound.[3]

-

The determined concentration represents the equilibrium solubility of the compound in DMSO at the specified temperature. The solubility is typically reported in mg/mL or molarity.[3]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in DMSO.

Caption: Experimental workflow for determining the solubility of a compound in DMSO.

References

1-(2,5-Dimethoxybenzyl)piperazine hydrochloride stability and storage

An In-depth Technical Guide to the Stability and Storage of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage requirements for this compound (CAS RN: 374897-99-1). The stability of a chemical compound is a critical factor in research and drug development, ensuring the integrity and reliability of experimental results. This document outlines the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment, including forced degradation studies. The information is presented to be a practical resource for laboratory personnel, quality control analysts, and formulation scientists.

Chemical and Physical Properties

This compound is a piperazine derivative. A summary of its key chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C13H20N2O2 • HCl[1][2] |

| Molecular Weight | 272.78 g/mol [1][3] |

| Appearance | Crystalline solid[2] |

| Purity | ≥98%[2] |

| CAS Number | 374897-99-1[2][3] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability and integrity of this compound. The compound is known to be hygroscopic[1][4].

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage[2]. Cool, dry place for general laboratory use.[5][6] | Minimizes degradation kinetics. One supplier guarantees stability for ≥ 5 years at -20°C[2]. |

| Atmosphere | Store under an inert atmosphere[1]. | Prevents oxidation and reaction with atmospheric components. |

| Container | Keep container tightly closed[1][4][5][6]. | Prevents moisture absorption and contamination. |

| Moisture | Protect from moisture[1][4][6]. | The compound is hygroscopic and can degrade in the presence of water[1][4]. |

| Light | Store in a light-resistant container is a good practice for piperazine derivatives[7]. | To prevent potential photodegradation. |

| Ventilation | Store in a well-ventilated place[1][4][6]. | General laboratory safety practice. |

For handling, it is advised to avoid contact with skin and eyes, and to use in a well-ventilated area. Always wash hands thoroughly after handling[4][6].

Stability Profile and Degradation

The stability of this compound can be influenced by several factors, including temperature, humidity, pH, light, and the presence of oxidizing agents. As a hydrochloride salt of a piperazine derivative, it is susceptible to certain degradation pathways.

Potential Degradation Pathways

-

Hydrolysis: The piperazine ring and ether linkages could be susceptible to hydrolysis, especially under acidic or basic conditions. Being a hydrochloride salt, the compound will generate an acidic environment in aqueous solution, which could influence its stability.

-

Oxidation: The piperazine moiety can be susceptible to oxidation. The presence of oxygen, especially when exposed to light or in the presence of metal ions, can lead to the formation of N-oxides and other degradation products.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is a common practice to protect piperazine-containing compounds from light[7].

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

References

Forensic Analysis of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride: A Technical Guide

Affiliation: Google Research

Abstract

1-(2,5-Dimethoxybenzyl)piperazine hydrochloride is a designer psychoactive substance of the piperazine class, encountered in forensic casework. This technical guide provides an in-depth overview of the core analytical techniques and methodologies for its identification and quantification in forensic samples. The document details experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it elucidates the compound's mechanism of action through a schematic of its interaction with monoamine transporters. This guide is intended for researchers, scientists, and drug development professionals working in the fields of forensic science, analytical chemistry, and pharmacology.

Introduction

1-(2,5-Dimethoxybenzyl)piperazine, often referred to as 2C-B-BZP, is a synthetic designer drug that has emerged as a substance of abuse.[1] Structurally related to other benzylpiperazine derivatives, it acts as a central nervous system stimulant.[1] Its illicit use necessitates robust and validated analytical methods for its detection in seized materials and biological specimens to support law enforcement and public health efforts. This guide outlines the key analytical strategies for the forensic application of identifying and quantifying this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine hydrochloride | [1] |

| Synonyms | 2C-B-BZP, 2,5-DMOBP | [1] |

| CAS Number | 356085-57-9 (dihydrochloride) | [2] |

| Molecular Formula | C13H20N2O2 · 2HCl | [2] |

| Molecular Weight | 309.23 g/mol (dihydrochloride) | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and methanol | N/A |

Analytical Methodologies

The unambiguous identification and quantification of this compound in forensic samples rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives.

-

Sample Preparation:

-

Seized Powders/Tablets: Dissolve a small amount of the homogenized sample in methanol (approximately 1 mg/mL).

-

Biological Matrices (Blood/Urine): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix. A common LLE procedure involves basifying the sample with a suitable buffer (e.g., phosphate buffer, pH 9-10) and extracting with an organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol. The organic layer is then evaporated to dryness and the residue reconstituted in a small volume of methanol.

-

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is typically used. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: An initial temperature of 100-150 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Table 2: Predicted Electron Ionization Mass Spectral Data for 1-(2,5-Dimethoxybenzyl)piperazine

| m/z | Proposed Fragment Ion | Relative Abundance |

| 236 | [M]+• (Molecular Ion) | Low |

| 151 | [C9H11O2]+ (Dimethoxybenzyl cation) | High |

| 135 | [C8H7O2]+ (Loss of CH4 from dimethoxybenzyl) | Moderate |

| 91 | [C7H7]+ (Tropylium ion) | Moderate |

| 85 | [C5H11N]+ (Piperazine fragment) | Moderate |

| 56 | [C4H8]+ (Piperazine fragment) | High |

Note: This table is predictive and based on the fragmentation of similar structures. Actual relative abundances may vary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of 1-(2,5-Dimethoxybenzyl)piperazine in complex biological matrices at low concentrations.

-

Sample Preparation:

-

Blood/Plasma: Protein precipitation is a common and effective method. Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge. The supernatant is then evaporated and reconstituted in the mobile phase.

-

Urine: A "dilute-and-shoot" approach can often be used, where the urine sample is simply diluted with the mobile phase, centrifuged, and the supernatant is injected. For higher sensitivity, an SPE procedure may be employed.

-

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: Specific precursor-to-product ion transitions must be determined by infusing a standard solution of the analyte. Predicted transitions are provided in Table 3.

-

Collision Energy (CE) and other parameters: These need to be optimized for the specific instrument.

-

For quantitative analysis, at least two MRM transitions are typically monitored for the analyte, along with one for an internal standard (e.g., a deuterated analog).

Table 3: Predicted UPLC-MS/MS Parameters for 1-(2,5-Dimethoxybenzyl)piperazine

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| 1-(2,5-Dimethoxybenzyl)piperazine | 237.1 | 151.1 | (Optimize) | Quantifier |

| 1-(2,5-Dimethoxybenzyl)piperazine | 237.1 | 91.1 | (Optimize) | Qualifier |

| 1-(2,5-Dimethoxybenzyl)piperazine-d8 (Internal Standard) | 245.2 | 151.1 | (Optimize) | Internal Standard |

Note: These parameters are predictive and require optimization on the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for the definitive identification of new designer drugs.

-

Sample Preparation: Dissolve approximately 5-10 mg of the pure substance (e.g., from a seized powder) in a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d, or D2O). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire 1H NMR, 13C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for full structural elucidation.

Table 4: Predicted 1H and 13C NMR Chemical Shifts for 1-(2,5-Dimethoxybenzyl)piperazine

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH (3 positions) | 6.8 - 7.2 | 112 - 118 |

| Methoxy OCH3 (2) | 3.8 - 3.9 | 55 - 56 |

| Benzylic CH2 | 3.6 - 3.7 | 58 - 60 |

| Piperazine CH2 (4) | 2.5 - 3.2 | 45 - 55 |

| Aromatic C-O (2) | - | 152 - 154 |

| Aromatic C-C (1) | - | 120 - 122 |

Note: These are predicted values and may differ from experimental results. The signals for the piperazine protons may be broad due to conformational exchange.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the forensic analysis of a suspected 1-(2,5-Dimethoxybenzyl)piperazine sample.

Caption: Forensic analysis workflow for 1-(2,5-Dimethoxybenzyl)piperazine.

Proposed Mechanism of Action: Signaling Pathway

1-(2,5-Dimethoxybenzyl)piperazine is believed to act as a monoamine reuptake inhibitor, increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.[4]

Caption: Inhibition of monoamine transporters by 1-(2,5-Dimethoxybenzyl)piperazine.

Conclusion

The forensic analysis of this compound requires a multi-faceted analytical approach. GC-MS provides a robust screening method, while LC-MS/MS is essential for sensitive quantification in biological samples. NMR spectroscopy offers definitive structural confirmation. The protocols and data presented in this guide, while in some cases predictive due to limited literature on this specific compound, provide a solid foundation for forensic laboratories to develop and validate their own methods for the detection and analysis of this emerging designer drug. Further research is needed to establish a comprehensive and validated set of analytical data for this compound to strengthen forensic capabilities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, a piperazine derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through a reliable one-pot reductive amination reaction between 2,5-dimethoxybenzaldehyde and piperazine, followed by conversion to its hydrochloride salt. This application note includes a comprehensive experimental procedure, characterization data, and a visual workflow diagram to ensure reproducibility and facilitate its application in a research setting.

Introduction

1-(2,5-Dimethoxybenzyl)piperazine is a versatile chemical intermediate belonging to the benzylpiperazine class of compounds. These scaffolds are of significant interest in the development of novel therapeutic agents due to their diverse pharmacological activities. The protocol outlined below describes a straightforward and efficient synthesis route, making this compound readily accessible for further research and development.

Chemical Reaction Scheme

Reaction: Reductive amination of 2,5-dimethoxybenzaldehyde with piperazine, followed by salt formation.

Characterization Data

The following table summarizes the key physicochemical properties of the synthesized this compound.

| Property | Value |

| IUPAC Name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine;hydrochloride |

| CAS Number | 374897-99-1[1][2] |

| Molecular Formula | C₁₃H₂₁ClN₂O₂[1][2] |

| Molecular Weight | 272.78 g/mol [2] |

| Appearance | White crystalline solid[1] |

| Purity | ≥98%[1] |

| Solubility | Soluble in Methanol, DMSO (30 mg/ml), and DMF (5 mg/ml)[1] |

Experimental Protocol

This protocol is adapted from a similar synthesis of a benzylpiperazine derivative and is expected to provide a good yield of the target compound.[3]

Materials and Reagents:

-

2,5-Dimethoxybenzaldehyde

-

Piperazine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (gas or solution in a suitable solvent like diethyl ether or isopropanol)

-

Ice/water bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) and piperazine (2.0 eq) in methanol. Stir the solution at room temperature for 30 minutes.

-

Reduction: To the stirring solution, add sodium cyanoborohydride (3.0 eq) portion-wise over 15-20 minutes. Continue to stir the reaction mixture at room temperature for another 30 minutes.

-

Quenching: Carefully quench the reaction by adding an ice/water mixture and continue stirring for an additional 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 1-(2,5-dimethoxybenzyl)piperazine as an oil.

-

Purification (Optional): The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and dichloromethane).[3]

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent until precipitation is complete.

-

Isolation: Collect the precipitated white crystals of this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Sodium cyanoborohydride is a toxic and moisture-sensitive reagent. Handle with care.

-

Hydrogen chloride is a corrosive gas. Handle with appropriate safety measures.

Conclusion

The provided protocol offers a reliable and straightforward method for the synthesis of this compound. The detailed steps and characterization data will be valuable for researchers in the fields of medicinal chemistry and drug discovery, enabling them to synthesize this compound for their research needs.

References

Application Note: GC-MS Analysis of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, a designer piperazine derivative, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein cover sample preparation, instrumentation parameters, and data analysis, offering a robust framework for the reliable identification and quantification of this compound in various matrices. The described method is crucial for forensic analysis, toxicological screening, and quality control in pharmaceutical research.

Introduction

1-(2,5-Dimethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine class of drugs, which are often encountered as novel psychoactive substances (NPS). Structurally related to other designer drugs, accurate and sensitive analytical methods are imperative for its detection and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for the identification and validation of such substances due to its high separation efficiency and definitive mass spectral data.[1] This document provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The selection of a sample preparation method is contingent on the sample matrix. The following protocols are recommended for different sample types.

2.1.1. Solid Samples (e.g., powders, tablets)

-

Accurately weigh approximately 10 mg of the homogenized solid sample.

-

Dissolve the sample in 10 mL of methanol.

-

Vortex the mixture for 2 minutes to ensure complete dissolution.

-

Filter the solution using a 0.45 µm syringe filter into a GC vial.

2.1.2. Biological Samples (e.g., plasma, urine)

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended for biological matrices to remove interferences.

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the biological sample, add a suitable internal standard.

-

Add 1 mL of 1 M sodium hydroxide to basify the sample.

-

Add 5 mL of an organic solvent (e.g., chloroform or ethyl acetate).

-

Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[2]

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge (e.g., OASIS MCX) with methanol and water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 0.1 M HCl followed by methanol to remove interferences.

-

Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.[3][4]

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

-

GC-MS Instrumentation and Conditions